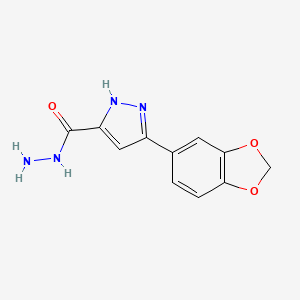

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c12-13-11(16)8-4-7(14-15-8)6-1-2-9-10(3-6)18-5-17-9/h1-4H,5,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICQAFHYFMQRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Pyrazole Ring Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.

Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazole ring through a condensation reaction.

Introduction of the Carbohydrazide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The benzodioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxole or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Pathway Modulation: It can modulate various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

- Electronic and Steric Effects : The indole-substituted analog () exhibits a bulkier substituent, likely enhancing hydrophobic interactions in biological systems. In contrast, hydroxylated derivatives () improve solubility and hydrogen-bonding capacity .

- The tert-butyl-dihydroxy analog () demonstrated anticonvulsant activity in preclinical models, suggesting the benzodioxol-pyrazole scaffold’s relevance in CNS drug discovery .

- Synthetic Routes : Derivatives are typically synthesized via condensation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide with substituted aldehydes under acidic or reflux conditions. Structural confirmation often employs X-ray crystallography (e.g., ) and spectroscopic methods .

Biologische Aktivität

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide is , with a molar mass of approximately 246.22 g/mol. The compound features a pyrazole ring substituted with a benzodioxole moiety and a carbohydrazide group, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide can inhibit various cancer cell lines by targeting specific molecular pathways.

Case Study:

In vitro studies demonstrated that certain pyrazole derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a potential synergistic mechanism .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Research Findings:

Studies have shown that related compounds can inhibit both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins. This inhibition could make them suitable candidates for treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of pyrazole derivatives indicate effectiveness against various bacterial strains. The structural characteristics of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide may enhance its interaction with microbial targets.

Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Piperidinyl-4-(2,6-dichlorobenzoylamino)-1H-pyrazole | Antitumor | CDK inhibitor |

| 4-(1,3-benzodioxol-5-YL)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole | Anti-inflammatory | COX inhibition |

| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole) | Antimicrobial | Disruption of bacterial cell wall |

The biological activity of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound likely inhibits key enzymes involved in tumor growth and inflammation.

- Cell Cycle Modulation: By affecting cell cycle regulators, it may induce apoptosis in cancer cells.

- Antioxidant Properties: Some pyrazoles exhibit antioxidant activity that could protect cells from oxidative stress.

Q & A

Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide, and what key reaction conditions influence yield and purity?

The synthesis typically involves two stages:

- Pyrazole ring formation : Hydrazine reacts with a 1,3-diketone precursor under acidic or basic conditions. For example, using ethanol as a solvent with acetic acid catalysis can yield the pyrazole core .

- Benzodioxole incorporation : Alkylation or condensation with a benzodioxole derivative (e.g., 1,3-benzodioxol-5-ylmethyl chloride) in the presence of a base like potassium carbonate ensures regioselectivity .

Critical factors include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted hydrazine or incomplete alkylation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : - and -NMR in DMSO-d₆ or CDCl₃ are essential for confirming the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) .

- FTIR : Peaks at 1650–1700 cm confirm the carbonyl group in the carbohydrazide moiety .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) achieve >95% purity, validated by UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?

- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or GABA receptors, where pyrazole derivatives show affinity. Use PDB structures (e.g., 5KIR for COX-2) for docking studies .

- Docking protocols : Software like AutoDock Vina with force fields (e.g., AMBER) can predict binding modes. Focus on hydrogen bonding between the carbohydrazide group and active-site residues (e.g., Arg120 in COX-2) .

- Validation : Compare computational results with in vitro assays (e.g., IC values from enzyme inhibition studies) to refine models .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Meta-analysis : Cross-reference data from diverse sources (e.g., anticonvulsant vs. anticancer studies) to identify structure-activity relationships (SAR). For example, substituents on the benzodioxole ring may modulate selectivity .

- Mechanistic studies : Use CRISPR-edited cell models to isolate target pathways and rule off-target effects .

Q. How can the compound’s stability and reactivity under physiological conditions be systematically evaluated?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS. The carbohydrazide group is prone to hydrolysis in acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .

- Reactivity screening : Test interactions with common biomolecules (e.g., glutathione, albumin) using fluorescence quenching or SPR to assess off-target binding .

Methodological Considerations

Q. What analytical techniques are critical for resolving regiochemical ambiguities during synthesis?

- 2D NMR (COSY, NOESY) : Distinguish between N-1 and N-2 substitution patterns on the pyrazole ring by correlating proton-proton spatial interactions .

- X-ray crystallography : Resolve absolute configuration, particularly for chiral intermediates. For example, a study on a related pyrazole-carbohydrazide derivative confirmed planar geometry via single-crystal analysis .

Q. How can SAR studies optimize the compound’s pharmacokinetic profile?

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) to the benzodioxole ring to enhance aqueous solubility. LogP values <3 are ideal for CNS penetration .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., methylenedioxy ring opening). Fluorination or deuteration at these sites can prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.